ethyl 6-amino-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4-(thiophen-2-yl)-4H-pyran-3-carboxylate
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Overview
Description
Ethyl 6-amino-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4-(thiophen-2-yl)-4H-pyran-3-carboxylate is a complex organic compound that features a pyran ring fused with various functional groups, including amino, cyano, and thiophene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-amino-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4-(thiophen-2-yl)-4H-pyran-3-carboxylate typically involves multi-step organic reactions. One common method is the Knoevenagel condensation followed by cyclization reactions. The reaction conditions often include the use of catalysts such as trisodium citrate dihydrate in aqueous ethanol at room temperature .
Industrial Production Methods
the principles of green chemistry, such as using eco-friendly catalysts and solvent-free conditions, are often applied to scale up the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-amino-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4-(thiophen-2-yl)-4H-pyran-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: Nucleophilic substitution reactions can occur at the amino and cyano groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrile oxides, while reduction can produce primary amines .
Scientific Research Applications
Ethyl 6-amino-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4-(thiophen-2-yl)-4H-pyran-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of ethyl 6-amino-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4-(thiophen-2-yl)-4H-pyran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The presence of multiple functional groups allows it to participate in various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate: Similar structure but lacks the thiophene and pyridinyl groups.
6-amino-5-cyano-2-methyl-4-thiophen-2-yl-4H-pyran-3-carboxylic acid ethyl ester: Similar but with different substituents on the pyran ring
Uniqueness
The uniqueness of ethyl 6-amino-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4-(thiophen-2-yl)-4H-pyran-3-carboxylate lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both cyano and thiophene groups enhances its potential for diverse applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C23H22N4O3S2 |
---|---|
Molecular Weight |
466.6 g/mol |
IUPAC Name |
ethyl 6-amino-5-cyano-2-[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanylmethyl]-4-thiophen-2-yl-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C23H22N4O3S2/c1-5-29-23(28)20-17(11-32-22-15(9-24)13(3)12(2)14(4)27-22)30-21(26)16(10-25)19(20)18-7-6-8-31-18/h6-8,19H,5,11,26H2,1-4H3 |
InChI Key |
ZYOVJFNKUMXEEC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=CC=CS2)C#N)N)CSC3=C(C(=C(C(=N3)C)C)C)C#N |
Origin of Product |
United States |
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